(Z)-3-[4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile
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Overview
Description
(Z)-3-[4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile typically involves multiple steps:
Formation of the (3-nitrophenyl)methoxy intermediate: This can be achieved by reacting 3-nitrophenol with a suitable methoxy reagent under basic conditions.
Coupling with 4-phenylpiperazine: The intermediate is then coupled with 4-phenylpiperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the enenitrile moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the piperazine moiety.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Medicine
Possible use in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry
Applications in the development of new materials or as intermediates in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors or transporters.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[4-(methoxyphenyl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile
- (Z)-3-[4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile
Uniqueness
The unique combination of the nitrophenyl, methoxy, and piperazine groups in (Z)-3-[4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(Z)-3-[4-[(3-nitrophenyl)methoxy]phenyl]-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4/c28-19-23(27(32)30-15-13-29(14-16-30)24-6-2-1-3-7-24)17-21-9-11-26(12-10-21)35-20-22-5-4-8-25(18-22)31(33)34/h1-12,17-18H,13-16,20H2/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDQVDDZFNICLH-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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